Molecular Weight Differentiation vs. Parent Psoralen and 8-Methoxypsoralen (8-MOP)
The target compound has a molecular weight of 395.2 Da, which is approximately 2.1× that of psoralen (186.16 Da) and 1.8× that of 8-methoxypsoralen (216.19 Da) [1]. This places it near the upper boundary of Lipinski's Rule of Five (MW > 500 is a violation flag), meaning that small modifications to the core can more readily push this compound into unfavorable pharmacokinetic space compared to smaller psoralen scaffolds. For procurement decisions, this implies that the compound is suited for target-focused screening where larger, more rigid ligands are desired (e.g., protein–protein interaction surfaces) rather than for fragment-based screening, where psoralen itself (MW < 250) is preferred [2].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 395.2 Da |
| Comparator Or Baseline | Psoralen: 186.16 Da; 8-MOP: 216.19 Da |
| Quantified Difference | +209.0 Da vs. psoralen; +179.0 Da vs. 8-MOP |
| Conditions | Calculated from molecular formula C₂₁H₁₅BrO₃ |
Why This Matters
Differentiates the compound from classical psoralens in terms of its suitability for fragment-based vs. target-focused screening campaigns, directly guiding procurement purpose.
- [1] PubChem. Psoralen (CID 6199). Molecular Weight: 186.16 g/mol. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3–26. View Source
